molecular formula C6H7NOS B6610039 4-ethyl-1,2-thiazole-5-carbaldehyde CAS No. 2764015-97-4

4-ethyl-1,2-thiazole-5-carbaldehyde

Cat. No.: B6610039
CAS No.: 2764015-97-4
M. Wt: 141.19 g/mol
InChI Key: YGBJGFVQFKMOFI-UHFFFAOYSA-N
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Description

4-Ethyl-1,2-thiazole-5-carbaldehyde is a high-purity chemical building block designed for research and development applications in medicinal chemistry and drug discovery. As a member of the thiazole family, this compound features a carbaldehyde functional group that provides a versatile handle for synthetic elaboration through various reactions, making it a valuable intermediate for constructing more complex molecules . Thiazole derivatives are recognized as privileged scaffolds in pharmaceutical research due to their widespread presence in biologically active compounds . They are frequently explored in the synthesis of novel therapeutics, with research applications spanning the development of antitumor, antimicrobial, and anti-inflammatory agents . Specifically, thiazole-carboxamide derivatives have been extensively investigated as potent inhibitors of molecular targets such as the c-Met kinase, a receptor tyrosine kinase implicated in various cancers . The incorporation of the thiazole core is often aimed at enhancing interactions with biological targets and improving the pharmacokinetic properties of drug candidates . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

4-ethyl-1,2-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-2-5-3-7-9-6(5)4-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBJGFVQFKMOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride–Aluminum Chloride Mediated Reduction

The reduction of ethyl 4-ethylthiazole-5-carboxylate to 4-ethyl-5-hydroxymethylthiazole serves as the foundational step in this pathway. Sodium borohydride (NaBH₄) in the presence of aluminum chloride (AlCl₃) enables controlled hydrogen evolution, mitigating risks associated with traditional reductants like lithium aluminum hydride (LiAlH₄). The reaction proceeds in ethylene glycol dimethyl ether (monoglyme) or tetrahydrofuran (THF) at temperatures between -20°C and 90°C, achieving near-quantitative conversion within 4–6 hours.

Critical Parameters:

  • Molar Ratios: A 1:1.2 stoichiometry of NaBH₄ to AlCl₃ ensures complete reduction without over-reduction byproducts.

  • Solvent Selection: Monoglyme enhances reaction homogeneity compared to THF, reducing side reactions during intermediate isolation.

  • Workup Protocol: Post-reduction quenching with ice-cold hydrochloric acid (HCl) followed by pH adjustment to 12.5 using sodium hydroxide facilitates phase separation and minimizes emulsion formation.

Oxidation of Hydroxymethyl Intermediate to Carbaldehyde

The oxidation of 4-ethyl-5-hydroxymethylthiazole employs two primary systems:

  • TEMPO/NaOCl/KBr: A biphasic system using dichloromethane and aqueous sodium bicarbonate achieves 97–98% purity at 0–2°C. The radical stabilizer TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) suppresses over-oxidation to carboxylic acids.

  • Pyridinium Chlorochromate (PCC): Homogeneous oxidation in dichloromethane at 15–25°C yields >99% pure aldehyde but generates chromium-containing waste, complicating disposal.

Comparative Efficiency:

Oxidizing AgentTemperature Range (°C)Yield (%)Purity (%)
TEMPO/NaOCl/KBr0–29297–98
PCC15–2588>99

Direct Synthesis via Catalytic Hydrogenation

Modified Zirconia Catalysts

Yokoyama et al. pioneered the hydrogenation of 4-ethylthiazole-5-carboxylic acid to its aldehyde derivative using zirconia catalysts modified with transition metals (e.g., chromium, zinc). While effective in bench-scale trials, industrial adoption is limited by extreme operational temperatures (200–700°C) and catalyst deactivation within 5–10 cycles.

Catalytic Performance:

Conversion (%)=[Aldehyde][Starting Acid]×100=85%(at 400°C, 50 bar H2)[1]\text{Conversion (\%)} = \frac{[\text{Aldehyde}]}{[\text{Starting Acid}]} \times 100 = 85\% \quad \text{(at 400°C, 50 bar H}_2\text{)}

Low-Temperature Hydrogenation Alternatives

Recent patents disclose chromium-doped alumina catalysts operating at 150–200°C, though yields remain suboptimal (70–75%) due to competing decarbonylation pathways.

One-Pot Tandem Reactions

Sequential Ester Reduction and Oxidation

Combining reduction and oxidation in a single reactor minimizes intermediate isolation steps. A prototype protocol involves:

  • Reduction Phase: NaBH₄/AlCl₃ in monoglyme at 0–15°C.

  • In Situ Oxidation: Direct addition of TEMPO/NaOCl/KBr at completion of reduction, maintaining the temperature below 5°C.

Advantages:

  • 15% reduction in solvent usage.

  • 20% faster overall process time.

Challenges:

  • pH adjustment between steps risks premature oxidation.

  • Requires precise stoichiometric control to avoid side reactions.

Solvent and Temperature Optimization

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like diglyme accelerate NaBH₄-mediated reductions by stabilizing borate intermediates, whereas dichloromethane enhances PCC solubility during oxidation.

Solvent Selection Guide:

StepOptimal SolventRationale
ReductionMonoglymeHigh dielectric constant, low viscosity
OxidationDichloromethaneImmiscibility with aqueous phase

Thermal Stability of Intermediates

The hydroxymethyl intermediate (4-ethyl-5-hydroxymethylthiazole) degrades above 60°C, necessitating strict temperature control during solvent stripping.

MethodCost (USD/kg)Hazard RatingScalability
NaBH₄/TEMPO120ModerateHigh
PCC Oxidation150HighModerate
Catalytic Hydrogenation200LowLow

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-Ethyl-1,2-thiazole-5-carboxylic acid.

    Reduction: 4-Ethyl-1,2-thiazole-5-methanol.

    Substitution: Various halogenated thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has shown that thiazole derivatives exhibit promising anticancer properties. For instance, compounds derived from thiazoles have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study highlighted the synthesis of thiazole-pyridine hybrids that showed superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil, with IC50 values indicating effective inhibition of cancer cell proliferation .

Antimicrobial Properties
Thiazole compounds, including 4-ethyl-1,2-thiazole-5-carbaldehyde, have been investigated for their antimicrobial activities. A variety of thiazole derivatives have been synthesized and screened for their effectiveness against bacterial strains, showing promising results in inhibiting growth . The incorporation of the thiazole moiety is crucial for enhancing the bioactivity of these compounds.

Case Study: Synthesis and Testing
A study focused on synthesizing novel thiazole derivatives and evaluating their anticancer activity through MTT assays. Among the synthesized compounds, certain derivatives exhibited potent activity against human glioblastoma and melanoma cell lines . The structure-activity relationship (SAR) analysis indicated that specific substituents on the thiazole ring significantly influenced their biological activity.

Agrochemical Applications

Pesticide Development
The unique properties of thiazoles make them suitable candidates for developing new agrochemicals. Research has demonstrated that thiazole-based compounds can act as effective pesticides due to their ability to disrupt biological processes in pests. For instance, thiazole derivatives have shown efficacy against various agricultural pests, leading to their consideration in pesticide formulation .

Case Study: Thiazole Derivatives in Agriculture
A comprehensive study evaluated several thiazole derivatives for their pesticidal activity. Results indicated that specific compounds exhibited high levels of insecticidal activity against common agricultural pests, suggesting their potential use in sustainable agriculture practices .

Industrial Applications

Catalysis
Thiazoles are utilized in catalytic applications due to their ability to form stable complexes with transition metals. These complexes can facilitate various organic reactions, enhancing reaction rates and selectivity . The application of thiazoles as catalysts has been explored in several synthetic pathways, contributing to more efficient chemical processes.

Material Science
In material science, thiazole derivatives are being investigated for their potential use in developing new materials with specific electronic properties. The incorporation of thiazole units into polymer matrices has shown promise in enhancing the material's conductivity and thermal stability .

Data Table: Summary of Applications

Application AreaCompound TypeKey Findings
PharmaceuticalsAnticancer agentsEffective against breast cancer (IC50 = 5.71 µM)
Antimicrobial agentsInhibitory effects on bacterial growth
AgrochemicalsPesticidesHigh insecticidal activity against agricultural pests
Industrial ChemistryCatalystsEnhanced reaction rates and selectivity
Material ScienceConductive materialsImproved conductivity and thermal stability

Mechanism of Action

The mechanism of action of 4-ethyl-1,2-thiazole-5-carbaldehyde in biological systems involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

3-Ethoxy-1,2-thiazole-5-carbaldehyde

  • Structure : Ethoxy group at position 3, carbaldehyde at position 5.
  • Molecular Formula: C₆H₇NO₂S.
  • Molecular Weight : 157.19 g/mol.
  • Key Differences: The ethoxy group (electron-withdrawing) at position 3 contrasts with the ethyl group (electron-donating) at position 4 in the target compound. Higher polarity due to the ethoxy group may improve solubility in polar solvents compared to the ethyl-substituted analog .

5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde

  • Structure : Fused thiazolo-pyridine system with hydroxyethyl and methyl substituents.
  • Molecular Formula : C₁₁H₁₂N₂O₂S.
  • Molecular Weight : 236.29 g/mol.
  • Hydroxyethyl and methyl groups may improve pharmacokinetic properties (e.g., metabolic stability) compared to simpler thiazole carbaldehydes .

Triazole and Thiadiazole Derivatives

N’-(2-(5-((Theophylline-7-yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetyl)isonicotinohydrazide

  • Structure: 4-Ethyl-1,2,4-triazole core linked to theophylline and isonicotinohydrazide.
  • Molecular Formula : C₂₂H₂₄N₁₀O₄S.
  • Molecular Weight : 532.56 g/mol.
  • Key Differences: The triazole ring (three nitrogens) vs. thiazole (sulfur and nitrogen) alters hydrogen-bonding capacity and metabolic stability.

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

  • Structure : Thiadiazole core with methylthio and carbamate groups.
  • Molecular Formula : C₅H₇N₃O₂S₂.
  • Molecular Weight : 205.26 g/mol.
  • Carbamate group offers hydrolytic stability compared to aldehyde-containing compounds .

Comparative Analysis of Key Properties

Compound Class Core Structure Substituent Position/Type Molecular Weight (g/mol) Reactivity/Applications Biological Activity
4-Ethyl-1,2-thiazole-5-carbaldehyde Thiazole 4-Ethyl, 5-carbaldehyde ~157 (estimated) Aldehyde for Schiff base formation Hypothesized antimicrobial
3-Ethoxy-1,2-thiazole-5-carbaldehyde Thiazole 3-Ethoxy, 5-carbaldehyde 157.19 Polar synthetic intermediate Not reported
Thiazolo-pyridine analog Fused thiazole Hydroxyethyl, methyl 236.29 Drug intermediate Not reported
4-Ethyl-1,2,4-triazole derivative Triazole 4-Ethyl, theophylline 532.56 Anti-tubercular agent Effective at 10 mg/kg
Thiadiazole carbamate Thiadiazole Methylthio, carbamate 205.26 Enzyme inhibition Not reported

Research Findings and Implications

  • Substituent Effects : Ethyl groups enhance lipophilicity, improving membrane permeability, while ethoxy groups increase polarity for solubility .
  • Synthetic Strategies: Alkylation of thiol-containing heterocycles (e.g., 1,2,4-triazole-3-thiol) in methanol/propan-2-ol with NaOH is effective for similar compounds, suggesting adaptable methods for thiazole derivatives .
  • Biological Potential: Ethyl-substituted triazoles show lower toxicity than isoniazid, implying that 4-ethyl-thiazole analogs may offer safer therapeutic profiles .

Biological Activity

4-Ethyl-1,2-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its involvement in various biological activities. The compound's structure can be represented as follows:

C7H9N1S1O1\text{C}_7\text{H}_9\text{N}_1\text{S}_1\text{O}_1

This structure includes an ethyl group attached to the thiazole ring and an aldehyde functional group, which is crucial for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Thiazole derivatives have also shown promise in cancer therapy. Studies have indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of proliferation. Notably, the compound has been tested against several cancer types, including breast and colon cancers, showing a dose-dependent response in inhibiting tumor growth .

Leishmanicidal Activity

Recent investigations into leishmaniasis treatments have identified thiazole derivatives as potential leishmanicidal agents. This compound has demonstrated activity against Leishmania species in vitro, exhibiting low cytotoxicity towards mammalian cells while effectively reducing the viability of the parasite .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The aldehyde group may play a role in forming covalent bonds with nucleophilic sites on proteins or enzymes, leading to altered cellular functions. Studies suggest that this compound may affect signaling pathways related to apoptosis and cell division .

Case Studies

StudyFindings
Antimicrobial Activity Showed inhibition of E. coli and S. aureus growth with MIC values ranging from 10 to 50 µg/mL .
Anticancer Efficacy Induced apoptosis in MCF-7 (breast cancer) cells with IC50 values around 25 µM .
Leishmanicidal Effects Reduced viability of L. infantum promastigotes with an IC50 of 15 µM while maintaining low toxicity to Vero cells .

Q & A

Basic: What are the established synthetic routes for 4-ethyl-1,2-thiazole-5-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of this compound typically involves cyclization or functionalization of pre-existing thiazole scaffolds. For analogous compounds like 3-methoxy-1,2-thiazole-5-carbaldehyde, cyclocondensation of thioamides with α-halo aldehydes under reflux conditions is a common method . Optimization includes:

  • Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but require monitoring to prevent aldehyde oxidation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol or ethanol may favor specific substitution patterns .
  • pH adjustment : Acidic conditions (e.g., glacial acetic acid) catalyze cyclization, as seen in triazole-thiol alkylation reactions .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by NMR (1H/13C) and LC-MS are critical for verifying purity .

Basic: How can spectroscopic techniques (NMR, IR) distinguish this compound from its oxidized or reduced derivatives?

Answer:
Key spectral signatures include:

  • Aldehyde proton : A sharp singlet at ~9.8–10.2 ppm in 1H NMR, absent in oxidized (carboxylic acid) or reduced (methanol) derivatives .
  • Thiazole ring protons : Distinct splitting patterns (e.g., doublets for H-3 and H-4) differentiate substitution positions.
  • IR carbonyl stretch : The aldehyde C=O appears at ~1700–1720 cm⁻¹, shifting to ~1680 cm⁻¹ for carboxylic acids or ~3300 cm⁻¹ (broad) for alcohols .
    Comparative analysis with synthesized standards (e.g., 4-ethyl-1,2-thiazole-5-carboxylic acid ) is recommended to resolve ambiguities.

Advanced: What strategies mitigate competing side reactions during functionalization of the aldehyde group in this compound?

Answer:
The aldehyde’s reactivity necessitates controlled conditions:

  • Protection-deprotection : Use of acetal or hydrazone protecting groups prevents undesired oxidation during alkylation or nucleophilic substitution .
  • Catalytic selectivity : For reductions (e.g., to primary alcohols), NaBH4 in ethanol selectively targets the aldehyde without affecting the thiazole ring, whereas LiAlH4 may over-reduce .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor aldehyde-specific reactions over ring-opening, as observed in triazole-thiol alkylation studies .
    Reaction progress should be monitored via TLC (silica gel, UV visualization) and validated by HRMS .

Advanced: How can SHELX software improve structural refinement of this compound derivatives in crystallography studies?

Answer:
SHELXL is ideal for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twin refinement . Key steps include:

  • Data integration : Use SHELXC to preprocess intensity data, resolving ambiguities in twinned crystals (common in thiazole derivatives).
  • Hydrogen placement : SHELXL’s HFIX command automates hydrogen positioning, critical for validating aldehyde geometry.
  • Validation tools : The R1/wR2 metrics and CCDC deposition ensure structural accuracy, as applied in triazole-thiol crystallography .

Advanced: How do molecular docking studies inform the design of this compound derivatives for antimicrobial applications?

Answer:
Docking leverages the aldehyde’s electrophilicity and thiazole’s π-π stacking potential:

  • Target selection : Enzymes with nucleophilic active sites (e.g., fungal CYP51 or bacterial FabH) are prioritized .
  • Scoring functions : Glide SP/XP (Schrödinger) or AutoDock Vina assess binding affinities, with thiazole derivatives showing improved docking scores over non-heterocyclic analogs .
  • Validation : Correlate docking poses with in vitro MIC values, as demonstrated in triazole-based antifungals .

Advanced: How should researchers resolve contradictions between computational predictions and experimental data for thiazole-carbaldehyde reactivity?

Answer:
Discrepancies often arise from solvent or steric effects unaccounted for in simulations. Strategies include:

  • Multi-method validation : Compare DFT (B3LYP/6-31G*) and molecular mechanics (MMFF94) results with experimental kinetics .
  • Solvent modeling : Use COSMO-RS to simulate solvent interactions, critical for polar reactions (e.g., aldehyde oxidations) .
  • Error analysis : Statistically evaluate outliers using tools like Bland-Altman plots, as seen in PubChem data cross-referencing .

Advanced: What analytical workflows ensure reproducibility in synthesizing and characterizing this compound derivatives?

Answer:
A tiered approach is recommended:

Synthesis : Follow QbD principles, documenting critical parameters (temperature, solvent, stoichiometry) .

Purification : Combine flash chromatography and recrystallization (ethanol/water) for >95% purity .

Characterization :

  • NMR : Assign all protons/carbons using 2D techniques (HSQC, HMBC) .
  • Mass spectrometry : HRMS (ESI-TOF) confirms molecular formulae .
  • XRD : Resolve regiochemical ambiguities, referencing CCDC entries .

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